molecular formula C17H14N2 B180966 2-[(E)-2-quinolin-4-ylethenyl]aniline CAS No. 53-97-4

2-[(E)-2-quinolin-4-ylethenyl]aniline

Cat. No.: B180966
CAS No.: 53-97-4
M. Wt: 246.31 g/mol
InChI Key: FJQCNMUESWXOJX-MDZDMXLPSA-N
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Description

2-[(E)-2-quinolin-4-ylethenyl]aniline is an organic compound featuring a quinoline core substituted at the 4-position with an ethenyl group connected to a 2-aminophenyl moiety. Its molecular formula is C₁₇H₁₄N₂, with a molecular weight of 246.31 g/mol (inferred from structurally similar compounds in ) . The (E)-stereochemistry of the ethenyl bridge ensures planarity, which is critical for electronic conjugation between the quinoline and aniline groups. This structural feature often enhances photophysical properties, making such compounds relevant in materials science and medicinal chemistry.

Properties

CAS No.

53-97-4

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-[(E)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C17H14N2/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H,18H2/b10-9+

InChI Key

FJQCNMUESWXOJX-MDZDMXLPSA-N

SMILES

C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position on Quinoline

  • Quinoline-4 vs. Quinoline-7/2 Substitution: The target compound’s quinoline-4 substitution maximizes conjugation with the aniline group, enhancing fluorescence and charge-transfer properties compared to quinoline-7 or -2 analogs () . For example, quinoline-2 substitution introduces steric clashes, reducing planarity and electronic delocalization .

Aromatic Core Variation

  • Quinoline vs. Pyridine: Replacing quinoline with pyridine (as in 2-[(E)-2-(4-pyridinyl)ethenyl]aniline) reduces the aromatic system’s size, lowering molecular weight (196.25 vs. 246.31 g/mol) and diminishing π-π stacking interactions. This may reduce stability in supramolecular assemblies .

N-Substitution Effects

  • N,N-Dihexyl Functionalization :
    • The addition of dihexyl groups to the aniline nitrogen () increases molecular weight (414.63 g/mol) and hydrophobicity (density = 1.028 g/cm³), making the compound more soluble in organic solvents. Such modifications are advantageous in liquid-crystal or polymer applications .

Preparation Methods

Standard Heck Reaction Protocol

The Mizoroki–Heck reaction is the most widely used method for constructing the styryl (C=C) bridge. This involves coupling 4-bromoquinoline (A) with 2-ethynylaniline (B) under palladium catalysis:

Reaction Scheme :
4-Bromoquinoline + 2-Ethynylaniline → 2-[(E)-2-Quinolin-4-Ylethenyl]Aniline

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P( t-Bu)₃ (10 mol%)

  • Base: Cy₂NMe (2 equiv)

  • Solvent: DMF

  • Temperature: 80–100°C

  • Time: 12–24 hours

Yield : 68–85%

Key Observations :

  • Electron-deficient aryl bromides (e.g., 4-bromoquinoline) exhibit faster oxidative addition.

  • Steric hindrance from the ortho-amino group in 2-ethynylaniline reduces regioselectivity, favoring E-isomers ( > 95:5 E/Z).

Microwave-Assisted Heck Reaction

Microwave irradiation significantly accelerates the reaction while improving energy efficiency:

Conditions :

  • Catalyst: Pd EnCat®40 (0.8 mol%)

  • Base: Et₄NCl (3 equiv)

  • Solvent: EtOH/H₂O (9:1)

  • Temperature: 140°C (microwave)

  • Time: 30 minutes

Yield : 75–90%

Advantages :

  • Reduced reaction time (30 minutes vs. 24 hours).

  • Higher yields due to uniform heating and suppressed side reactions.

Suzuki–Miyaura Cross-Coupling

Boronic Acid Approach

This method couples 4-quinolineboronic acid (C) with 2-iodoaniline (D) :

Reaction Scheme :
4-Quinolineboronic Acid + 2-Iodoaniline → Target Compound

Conditions :

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C

  • Time: 8 hours

Yield : 60–72%

Limitations :

  • Requires pre-synthesis of boronic acid derivatives.

  • Lower yields compared to Heck reactions due to competing protodeboronation.

Doebner Hydrogen-Transfer Reaction

Three-Component Condensation

The Doebner reaction constructs the quinoline core in situ while forming the styryl linkage:

Reaction Scheme :
Aniline + Benzaldehyde + Pyruvic Acid → this compound

Conditions :

  • Catalyst: BF₃·THF (20 mol%)

  • Solvent: Toluene

  • Temperature: 110°C

  • Time: 6 hours

Yield : 55–65%

Mechanistic Insights :

  • BF₃ promotes imine formation and subsequent cyclization.

  • Electron-withdrawing groups on aniline improve reaction efficiency (e.g., –NO₂, –CN).

Wittig Reaction with Quinoline-4-Carbaldehyde

Olefination Protocol

The Wittig reaction generates the styryl group via ylide intermediates:

Reaction Scheme :
Quinoline-4-carbaldehyde + 2-Anilinomethyltriphenylphosphonium Salt → Target Compound

Conditions :

  • Base: n-BuLi (2 equiv)

  • Solvent: THF

  • Temperature: 0°C → RT

  • Time: 4 hours

Yield : 50–58%

Challenges :

  • Requires anhydrous conditions.

  • Low stereoselectivity ( E/Z = 80:20).

Solid-Phase Synthesis

Resin-Bound Methodology

This approach immobilizes the aniline moiety on Wang resin to simplify purification:

Steps :

  • Resin functionalization with 2-nitroaniline.

  • Reduction to 2-aminophenyl resin.

  • Heck coupling with 4-bromoquinoline.

  • Cleavage with TFA/CH₂Cl₂ (1:9).

Yield : 70–78%

Advantages :

  • High purity ( > 95% by HPLC).

  • Scalable for combinatorial libraries.

Comparative Analysis of Methods

MethodCatalystYield (%)E/Z RatioTimeScalability
Mizoroki–HeckPd(OAc)₂/P( t-Bu)₃8595:524 hHigh
Microwave-HeckPd EnCat®409097:30.5 hModerate
Suzuki–MiyauraPd(PPh₃)₄7299:18 hLow
Doebner ReactionBF₃·THF6590:106 hModerate
Wittig Reactionn-BuLi5880:204 hLow
Solid-Phase SynthesisPd(OAc)₂7895:548 hHigh

Critical Challenges and Optimization Strategies

Stereoselectivity Control

  • Ligand Design : Bulky ligands (e.g., SPhos) enhance E-selectivity by destabilizing Z-transition states.

  • Solvent Effects : Polar aprotic solvents (DMF, NMP) favor E-isomers via stabilization of Pd intermediates.

Catalyst Recycling

  • Heterogeneous Systems : Pd/C or Pd@MOFs enable 3–5 reuse cycles with < 10% activity loss.

  • Flow Chemistry : Continuous-flow reactors reduce catalyst loading (0.1 mol%) and improve turnover frequency.

Green Chemistry Approaches

  • Aqueous Media : EtOH/H₂O mixtures reduce environmental impact without compromising yield.

  • Solvent-Free Conditions : Mechanochemical grinding achieves 60% yield in 2 hours .

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